(5-Amino-2,3-dichlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2,3-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BCl2NO2. This compound is characterized by the presence of an amino group and two chlorine atoms on a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,3-dichlorophenyl)boronic acid typically involves the lithiation of 2,3-dichlorobromobenzene followed by the reaction with trimethyl borate. The process is as follows:
- Dissolve 2,3-dichlorobromobenzene in dry tetrahydrofuran (THF) and cool the solution to -78°C.
- Add n-butyllithium dropwise to the solution and stir for 2 hours at -78°C.
- Inject trimethyl borate into the reaction mixture and allow it to warm to room temperature overnight.
- Quench the reaction with hydrochloric acid and extract the product using diethyl ether .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2,3-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-Amino-2,3-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Amino-2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3,5-Dichlorophenylboronic acid: Similar structure but lacks the amino group.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the amino group.
Uniqueness: (5-Amino-2,3-dichlorophenyl)boronic acid is unique due to the presence of both amino and boronic acid functional groups, which provide versatility in chemical reactions and applications. The amino group can participate in additional reactions, offering more synthetic pathways compared to similar compounds .
Properties
Molecular Formula |
C6H6BCl2NO2 |
---|---|
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(5-amino-2,3-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
YCXJDYMHTHRION-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.